molecular formula C13H9ClN2O2 B3047899 Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]- CAS No. 14796-61-3

Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]-

Cat. No.: B3047899
CAS No.: 14796-61-3
M. Wt: 260.67 g/mol
InChI Key: MMDWOLQSRQJUTB-UHFFFAOYSA-N
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Description

Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]- (CAS 785-80-8, C₁₃H₉ClN₂O₂) is a Schiff base characterized by a 4-chloroaniline moiety linked via an imine bond to a 4-nitrobenzylidene group. The compound features electron-withdrawing groups (Cl and NO₂) on both aromatic rings, influencing its electronic properties, reactivity, and applications in coordination chemistry, materials science, and pharmaceuticals .

Properties

IUPAC Name

N-(4-chlorophenyl)-1-(4-nitrophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(8-2-10)16(17)18/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDWOLQSRQJUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359458
Record name Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14796-61-3
Record name Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]- typically involves the condensation reaction between 4-chlorobenzenamine and 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The imine linkage can be reduced to form secondary amines.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is 4-chloro-N-[(4-aminophenyl)methylene]benzenamine.

    Reduction: The major product is 4-chloro-N-[(4-aminophenyl)methyl]benzenamine.

    Substitution: The products depend on the nucleophile used, such as 4-hydroxy-N-[(4-nitrophenyl)methylene]benzenamine.

Scientific Research Applications

Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the imine linkage can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Ring

4-Methoxy-N-[(4-nitrophenyl)methylene]aniline (CAS 5455-87-8)
  • Structure : The chloro group is replaced with a methoxy (-OCH₃) group (C₁₄H₁₂N₂O₃).
  • Molecular Weight : 256.26 g/mol vs. 260.66 g/mol (target compound) .
  • Impact : The methoxy group is electron-donating, increasing electron density on the aniline ring. This alters UV-Vis absorption (bathochromic shift) and reduces acidity compared to the chloro analog. Applications in optoelectronics may differ due to enhanced electron donation .
4-Methyl-N-[(4-nitrophenyl)methylene]aniline (CAS 730-39-2)
  • Structure : Chloro replaced with methyl (-CH₃) (C₁₄H₁₂N₂O₂).
  • Molecular Weight : 240.26 g/mol .
  • Impact : The methyl group is weakly electron-donating, leading to lower polarity and higher hydrophobicity. This may enhance solubility in organic solvents, making it preferable in polymer composites .

Substituent Variations on the Benzylidene Ring

4-Chloro-N-(2-methoxybenzylidene)aniline (CAS 24588-83-8)
  • Structure: Nitro group replaced with methoxy at the ortho position (C₁₄H₁₂ClNO).
  • Molecular Weight : 245.7 g/mol .
  • Predicted boiling point (387.3°C) is lower than the nitro analog due to weaker intermolecular dipole interactions .
N-(4-Ethylpiperazinylphenyl)-4-chlorobenzylideneamine (CAS 330571-84-1)
  • Structure : Nitro group replaced with 4-ethylpiperazine (C₁₉H₂₁ClN₃).
  • Impact : The piperazine group introduces basicity and hydrogen-bonding capability, enhancing solubility in polar solvents. Likely applications include medicinal chemistry as a pharmacophore .

Heterocyclic Analogs

4-Chloro-N-(5-chloro-3-methyl-1-phenylpyrazol-4-ylmethylene)aniline
  • Structure : Benzylidene replaced with a pyrazole ring (C₁₇H₁₂Cl₂N₃).
  • Impact : The pyrazole ring introduces additional nitrogen atoms, altering coordination chemistry. The chloro and methyl groups may enhance antifungal activity, as seen in QSAR studies of similar Schiff bases .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) ΔfusH (kJ/mol)
Target Compound C₁₃H₉ClN₂O₂ 260.66 4-Cl, 4-NO₂ N/A 24.56
4-Methoxy Analog C₁₄H₁₂N₂O₃ 256.26 4-OCH₃, 4-NO₂ N/A N/A
4-Methyl Analog C₁₄H₁₂N₂O₂ 240.26 4-CH₃, 4-NO₂ N/A N/A
2-Methoxybenzylidene Analog C₁₄H₁₂ClNO 245.7 4-Cl, 2-OCH₃ 387.3 (predicted) N/A

Table 2: Electronic and Reactivity Trends

Compound Electron Effects Reactivity in Schiff Base Formation Potential Applications
Target Compound Strong electron-withdrawing Moderate (polarized imine bond) Catalysis, sensors
4-Methoxy Analog Electron-donating (OCH₃) Slower (reduced electrophilicity) Optoelectronics
4-Methyl Analog Weak electron-donating (CH₃) Faster (increased hydrophobicity) Polymer additives
Pyrazole Analog Mixed (Cl, heterocyclic N) High (chelating sites) Antifungal agents

Biological Activity

Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]- is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This document provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro and nitro group attached to a benzenamine structure, which influences its chemical reactivity and biological properties. The presence of these functional groups allows for various interactions with biological molecules, making it a versatile candidate for therapeutic applications.

The biological activity of Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]- is primarily attributed to its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imine linkage can form covalent bonds with nucleophilic sites in proteins and nucleic acids. This dual functionality may lead to modulation of various biochemical pathways, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.
  • Disruption of Cell Membranes : In antimicrobial applications, it may compromise the integrity of microbial cell membranes.
  • Anticancer Properties : Potential interactions with cancer cell signaling pathways could inhibit proliferation.

Antimicrobial Activity

Research has shown that Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]- exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Bacillus subtilis4.69 - 22.9 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These results indicate that the compound has a broad spectrum of activity against common pathogens.

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including:

  • Inducing apoptosis in cancer cells.
  • Inhibiting angiogenesis.
  • Disrupting cell cycle progression.

Case Studies

  • Antimicrobial Study : A study evaluated the antibacterial effects of Benzenamine derivatives against several bacterial strains. The results indicated that modifications to the nitro and chloro groups significantly influenced antimicrobial potency, highlighting structure-activity relationships (SAR) that could guide future synthesis efforts .
  • Anticancer Research : Another investigation focused on the anticancer properties of similar compounds, revealing that derivatives with enhanced electron-withdrawing groups exhibited increased cytotoxicity against breast cancer cell lines . These findings suggest that Benzenamine derivatives could serve as lead compounds for developing new anticancer agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]-
Reactant of Route 2
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Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]-

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